1-Chloro-2-fluoro-5-methoxy-4-nitrobenzene
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Overview
Description
1-Chloro-2-fluoro-5-methoxy-4-nitro-benzene is an organic compound with the molecular formula C7H5ClFNO3 and a molecular weight of 205.57 g/mol . This compound is a derivative of benzene, characterized by the presence of chloro, fluoro, methoxy, and nitro substituents on the benzene ring. It is used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
The synthesis of 1-chloro-2-fluoro-5-methoxy-4-nitro-benzene typically involves the nitration of 1-chloro-2-fluoro-5-methoxy-benzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar nitration processes, but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Chloro-2-fluoro-5-methoxy-4-nitro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-2-fluoro-5-methoxy-4-nitro-benzene is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-chloro-2-fluoro-5-methoxy-4-nitro-benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds . The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical reactions . The methoxy group can be oxidized to form a carboxylic acid, which can interact with enzymes and other biological molecules .
Comparison with Similar Compounds
1-Chloro-2-fluoro-5-methoxy-4-nitro-benzene can be compared with other similar compounds, such as:
1-Chloro-2-fluoro-4-nitro-benzene: Lacks the methoxy group, making it less reactive in certain chemical reactions.
1-Chloro-2-fluoro-5-methoxy-benzene: Lacks the nitro group, making it less suitable for reduction reactions.
1-Chloro-2-fluoro-5-nitro-benzene: Lacks the methoxy group, affecting its reactivity in oxidation reactions.
The uniqueness of 1-chloro-2-fluoro-5-methoxy-4-nitro-benzene lies in its combination of substituents, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C7H5ClFNO3 |
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Molecular Weight |
205.57 g/mol |
IUPAC Name |
1-chloro-2-fluoro-5-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-7-2-4(8)5(9)3-6(7)10(11)12/h2-3H,1H3 |
InChI Key |
BCBSYWPFWWVUAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])F)Cl |
Origin of Product |
United States |
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